[(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[(5Z)-5-{[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a pyrido[1,2-a]pyrimidine core, a thiazolidine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-{[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID can be achieved through a multi-step process:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be synthesized by the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of the pyrido[1,2-a]pyrimidine core with 4-methoxyphenol in the presence of a base.
Formation of the Thiazolidine Ring: This can be achieved by the reaction of the intermediate with a thioamide under basic conditions.
Final Assembly: The final step involves the condensation of the thiazolidine intermediate with acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxyphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazolidine and pyrido[1,2-a]pyrimidine moieties.
Medicine
Medically, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-{[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it could interfere with cell signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-{[2-(4-HYDROXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
- 2-[(5Z)-5-{[2-(4-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Uniqueness
The uniqueness of 2-[(5Z)-5-{[2-(4-METHOXYPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group, for example, may enhance its lipophilicity and influence its interaction with biological targets.
Properties
Molecular Formula |
C21H15N3O6S2 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[(5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C21H15N3O6S2/c1-29-12-5-7-13(8-6-12)30-18-14(19(27)23-9-3-2-4-16(23)22-18)10-15-20(28)24(11-17(25)26)21(31)32-15/h2-10H,11H2,1H3,(H,25,26)/b15-10- |
InChI Key |
JLZHTDDCYDADCR-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC(=O)O |
Origin of Product |
United States |
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